molecular formula C11H16FN3O B1475805 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 2098082-95-0

3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1475805
CAS No.: 2098082-95-0
M. Wt: 225.26 g/mol
InChI Key: NZDTWGJVZPFTEM-UHFFFAOYSA-N
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Description

3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C11H16FN3O and its molecular weight is 225.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical and Pharmacokinetic Properties

Oxadiazole derivatives, including structures similar to 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole, are recognized for their favorable physical, chemical, and pharmacokinetic properties. These compounds interact with biomacromolecules through hydrogen bonding, enhancing their pharmacological activity. Oxadiazole rings have been identified as biologically active units in various compounds, demonstrating a wide range of activities such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. This makes them a valuable entity in the fields of organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Therapeutic Applications

The 1,3,4-oxadiazole ring, similar in structure to the molecule , has been incorporated into compounds with significant therapeutic potential. These derivatives exhibit a broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. The unique structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with enzymes and receptors, offering a wide range of therapeutic applications (Verma et al., 2019).

Synthetic Routes and Applications

Synthetic methodologies for oxadiazole derivatives, such as 1,3,4-oxadiazoles, are crucial for developing novel compounds with potential chemosensor applications. These methods enable the creation of fluorescent frameworks used in the detection of metal ions. The photoluminescent quantum yield, thermal and chemical stability, and coordination sites of these molecules underscore their significance in material science and analytical chemistry, highlighting their versatility beyond pharmacological applications (Sharma et al., 2022).

Role in Drug Development

Oxadiazole compounds, including those with the 1,3,4-oxadiazole ring, play a pivotal role in new drug development. Their incorporation into drug-like molecules showcases the diverse pharmacological properties attributed to this core structure. These compounds are explored for their potential in treating various ailments, further emphasizing the oxadiazole ring's importance in synthetic medicinal chemistry and the development of new therapeutic agents (Rana et al., 2020).

Properties

IUPAC Name

3-cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O/c12-8-5-9(13-6-8)11-14-10(15-16-11)7-3-1-2-4-7/h7-9,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDTWGJVZPFTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)C3CC(CN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
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3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
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3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

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